4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid
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Overview
Description
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing sulfur as a heteroatom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are significant methods for producing thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[b]thiophene: This compound has a similar structure but lacks the carboxylic acid group.
6-Methylbenzo[b]thiophene-2-carboxylic acid: This compound has a methyl group at the 6-position instead of a methoxy group.
Uniqueness
4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and carboxylic acid groups provides distinct properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H10O3S |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
4-methoxy-3-methyl-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c1-6-5-15-9-4-7(11(12)13)3-8(14-2)10(6)9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
NRHNRBXZIKOWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC(=CC(=C12)OC)C(=O)O |
Origin of Product |
United States |
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